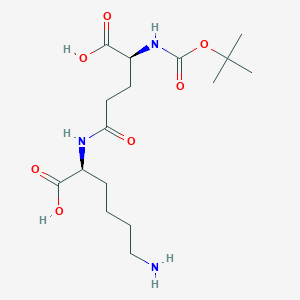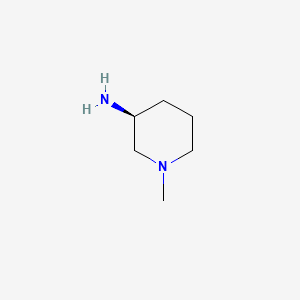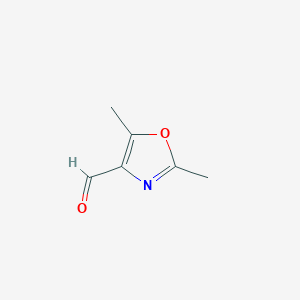
4-Bromo-4'-metoxibifenilo
Descripción general
Descripción
4-Bromo-4'-methoxybiphenyl is a biphenyl compound with a bromine atom attached to one phenyl ring and a methoxy group attached to the other. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar to 4-Bromo-4'-methoxybiphenyl, has been introduced as a new protecting/radical translocating (PRT) group that can generate radicals from C–H bonds β to oxygen atoms. This group can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from a related methoxy-substituted phenyl compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, revealing intermolecular contacts examined by Hirshfeld surfaces . Another study on 2-(3-Bromo-4-methoxyphenyl)acetic acid described the coplanar arrangement of the methoxy group with the phenyl ring and the electron-withdrawing nature of the bromine atom .
Chemical Reactions Analysis
Chemical reactions involving bromo-methoxybiphenyl compounds have been investigated, such as the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111), which resulted in the formation of covalently linked polyphenylene polymer chains . Another study reported the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating the potential of these compounds in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Bromo-4'-methoxybiphenyl have been extensively studied. The compound (4-Methoxyphenyl) methanaminium bromide was developed for nonlinear optical applications, and its structure, stability, and optical properties were analyzed . The title compound in another study, N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, showed specific dihedral angles between the methoxybenzoyl and bromophenyl fragments, which could influence its reactivity and physical properties .
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Bromo-4'-metoxibifenilo: es un compuesto versátil en la síntesis orgánica. Sirve como bloque de construcción para crear derivados de bi-isoquinolina, que se utilizan para preparar quelatos no estéricamente impedidos, incluidos los sistemas macrocíclicos . Estos quelatos son valiosos en la síntesis de moléculas orgánicas complejas, potencialmente útiles en productos farmacéuticos y agroquímicos.
Investigación farmacéutica
En la investigación farmacéutica, This compound se utiliza para sintetizar varios derivados de bifenilo. Estos derivados han mostrado potencial terapéutico, exhibiendo propiedades antiinflamatorias, analgésicas, antipiréticas, antimicrobianas, antiprotozoarias, antivirales y antifúngicas . Esto lo convierte en un compuesto importante para el desarrollo de nuevos medicamentos.
Ciencia de los materiales
El compuesto encuentra aplicación en la ciencia de los materiales como bloque de construcción orgánico. Contribuye a la síntesis de nuevos materiales con potencial uso en electrónica, fotónica y nanotecnología. Su papel en la formación de agregados ordenados en agua indica su utilidad en la creación de nuevos materiales poliméricos .
Química analítica
En química analítica, This compound se utiliza como compuesto estándar o de referencia. Sus propiedades bien definidas, como el punto de fusión y el peso molecular, ayudan en la calibración de los instrumentos y la validación de los métodos analíticos .
Ciencia ambiental
El papel de este compuesto en la ciencia ambiental está relacionado con su uso en la síntesis de compuestos que pueden utilizarse para el monitoreo y la remediación ambiental. Sus derivados podrían emplearse en la detección de contaminantes ambientales o en procesos diseñados para descomponer productos químicos nocivos .
Bioquímica
En bioquímica, This compound se puede utilizar para estudiar vías bioquímicas que involucran estructuras de bifenilo. También puede servir como precursor en la síntesis de biomoléculas o como una sonda para comprender las interacciones proteína-ligando .
Safety and Hazards
Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting 4-Bromo-4’-methoxybiphenyl . In case of ingestion, immediate medical assistance should be sought . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Propiedades
IUPAC Name |
1-bromo-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZTJCWFRFRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398664 | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58743-83-2 | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4'-methoxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

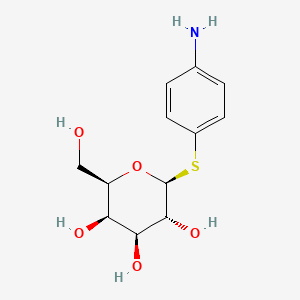



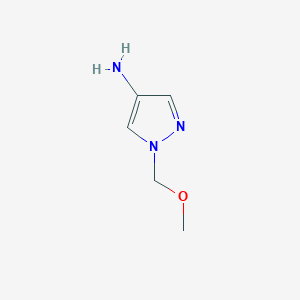

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)


